molecular formula C21H24F2N2O3 B1671128 Efletirizine CAS No. 150756-35-7

Efletirizine

Cat. No. B1671128
M. Wt: 390.4 g/mol
InChI Key: BAWMMJAUVBLLEE-UHFFFAOYSA-N
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Description

Efletirizine is a chemical compound with the molecular formula C21H24F2N2O3 . It is a small molecule drug and is known to be an active principle in certain pharmaceutical formulations .


Molecular Structure Analysis

Efletirizine has a molecular weight of 390.424 Da . The structure of Efletirizine can be analyzed using tools like MolView , which allows conversion of the molecular structure from 2D to 3D for a more detailed view .


Physical And Chemical Properties Analysis

Efletirizine has a molecular formula of C21H24F2N2O3 and a molecular weight of 390.428 . More detailed physical and chemical properties can be found in resources like ChemicalBook and ChemSpider .

Safety And Hazards

The safety data sheet for Efletirizine can provide information about its safety and potential hazards . It’s important to refer to these resources for detailed safety information.

properties

IUPAC Name

2-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N2O3/c22-18-5-1-16(2-6-18)21(17-3-7-19(23)8-4-17)25-11-9-24(10-12-25)13-14-28-15-20(26)27/h1-8,21H,9-15H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWMMJAUVBLLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164606
Record name Efletirizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Efletirizine

CAS RN

150756-35-7
Record name Efletirizine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150756357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efletirizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFLETIRIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6C301298G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a round-bottomed flask fitted with a mechanical stirrer, a Nitrogen inlet and a condenser, 30 g (0.065 mole) of 2-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]ethoxyacetamide dihydrochloride are added to a mixture of 325 ml of ethanol, 130 ml of a 1 N aqueous sodium hydroxyde solution and 62 ml of a 6.3 N aqueous sodium hydroxide solution. The mixture is heated under reflux and under a Nitrogen atmosphere for 1.5 hours. The reaction mixture is then cooled down to room temperature and its pH is adjusted to 5 with 78 ml of a 5 N aqueous hydrochloric acid solution. Water is added, and ethanol is evaporated off under vacuum using a rotary evaporator. The resulting aqueous phase is extracted with dichloromethane. The organic phase is dried over anhydrous sodium sulphate and evaporated to dryness to give 25 g of crude efletirizine as an amorphous solid, 5 g of which are recrystallized in acetonitrile.
Name
2-[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]ethoxyacetamide dihydrochloride
Quantity
30 g
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325 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
RA Coe, LS DeCesare, JW Lee - Journal of Chromatography B: Biomedical …, 1999 - Elsevier
A heart-cut column-switching, ion-pair, reversed-phase HPLC system was used for the quantitation of efletirizine (EFZ) in biological fluids. The analyte and an internal standard (IS) were …
Number of citations: 10 www.sciencedirect.com
TA Lewis, MA Young, MP Arrington, L Bayless… - Bioorganic & medicinal …, 2004 - Elsevier
… The H 1 -binding scaffolds of cetirizine, efletirizine, and loratadine were linked to a lipophilic N-hydroxyurea, the 5-LO inhibiting moiety of zileuton. Both activities were observed in vivo, …
Number of citations: 14 www.sciencedirect.com
LM Salmun - Expert opinion on investigational drugs, 2002 - Taylor & Francis
… Epinastine and efletirizine are being developed exclusively for topical application and are unlikely to play a significant role in the management of allergic diseases as a whole. …
Number of citations: 61 www.tandfonline.com
M Lovern, ML Sargentini-Maier, C Otoul… - Drug metabolism …, 2009 - Taylor & Francis
… of efletirizine after bid oral dosing of 7, 10, or 15 mg of efletirizine formulated as an immediate release (IR) tablet and after an od oral dosing of 35 mg of efletirizine formulated as an …
Number of citations: 9 www.tandfonline.com
VR Arava, SR Amasa, SR Bandatmakuru, MCS Subha - 2013 - researchgate.net
Base catalyzed [1, 2] Wittig rearrangement of ethers is studied to give diaryl methanols. A method is developed to prepare regiospecific (1 and 2) aryl naphthyl ketones. …
Number of citations: 2 www.researchgate.net
JD Robcrts, MC Cascrio - Chem. Commun, 1988 - academia.edu
… Thcsc communications indicatc that the intranasal administration of efletirizine might provide an effective therapeutic treatment of rhinitis or rhinoconjunctivitis of allergic origin. US Pat. …
Number of citations: 0 www.academia.edu
RM Bloebaum, JA Grant - Expert Opinion on Pharmacotherapy, 2004 - Taylor & Francis
Antihistamines are the cornerstone of treatment for many allergic diseases, such as allergic rhinitis and chronic urticaria. Since the discovery of their beneficial effects in the 1940s, …
Number of citations: 12 www.tandfonline.com
A Rhinitis - Drugs of the Future, 2002 - access.portico.org
Prous Science is pleased to present the first in a series of brief accounts covering selected therapeutic groups that are complementary to the Annual Reviews. The objective of this …
Number of citations: 8 access.portico.org
N Sultana, MS Arayne, H Shamshad, AZ Mirza… - …, 2011 - content.iospress.com
… The H1-binding scaffolds of cetirizine, efletirizine and loratadine were linked to a lipophilic N-hydroxyurea, the 5-LO inhibiting moiety of zileuton [14]. …
Number of citations: 5 content.iospress.com
ME Capella-Peiro, A Bossi, J Esteve-Romero - Analytical biochemistry, 2006 - Elsevier
A 3 2 full factorial design was used to optimize the experimental conditions of a capillary zone electrophoresis method aimed at achieving simultaneous separation and quantification of …
Number of citations: 83 www.sciencedirect.com

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